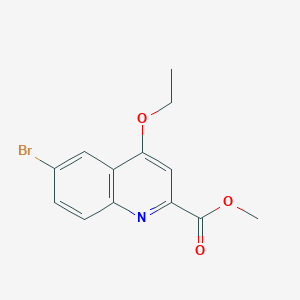
Methyl 6-bromo-4-ethoxy-2-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the bromination of 4-ethyloxyquinoline using bromine or a brominating agent under controlled conditions. The resulting bromoquinoline is then subjected to esterification with methyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 6-bromo-4-(ethyloxy)-2-quinolinecarboxylic acid.
科学的研究の応用
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromoquinoline: Lacks the ethyloxy and ester groups, making it less versatile in certain reactions.
4-Ethyloxyquinoline:
Methyl 4-quinolinecarboxylate: Lacks the bromine and ethyloxy groups, influencing its chemical behavior and biological activity.
Uniqueness
Methyl 6-bromo-4-(ethyloxy)-2-quinolinecarboxylate is unique due to the presence of both the bromine and ethyloxy groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to its simpler counterparts.
特性
分子式 |
C13H12BrNO3 |
|---|---|
分子量 |
310.14 g/mol |
IUPAC名 |
methyl 6-bromo-4-ethoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-12-7-11(13(16)17-2)15-10-5-4-8(14)6-9(10)12/h4-7H,3H2,1-2H3 |
InChIキー |
ANUOLSUYNCMOIQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


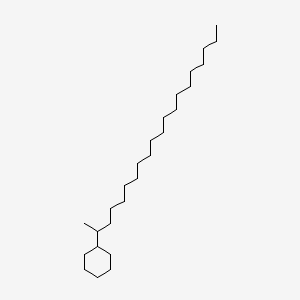
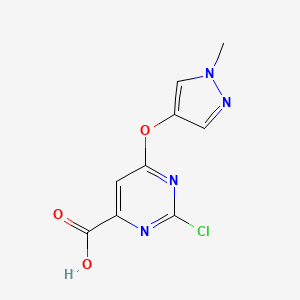

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
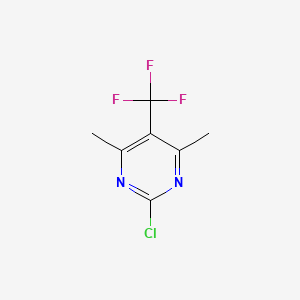
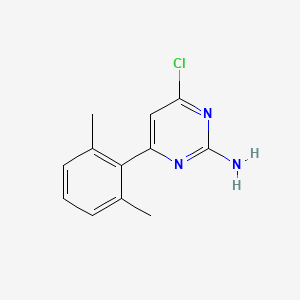

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
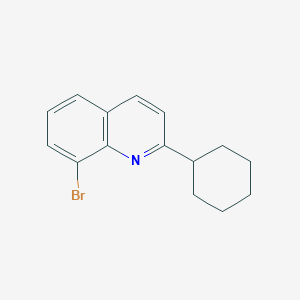
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
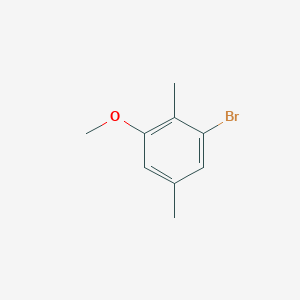
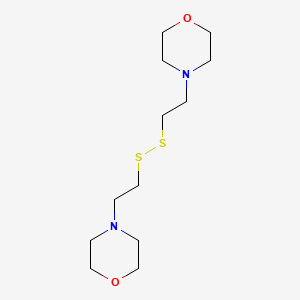
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
